molecular formula C6H9ClN2 B6591943 4-cyclopropyl-1H-pyrazole hydrochloride CAS No. 1803565-55-0

4-cyclopropyl-1H-pyrazole hydrochloride

Cat. No.: B6591943
CAS No.: 1803565-55-0
M. Wt: 144.60 g/mol
InChI Key: ODFRPQHMYNGGOD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1H-pyrazole hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Scientific Research Applications

4-Cyclopropyl-1H-pyrazole hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Future Directions

Pyrazole derivatives, including 4-cyclopropyl-1H-pyrazole hydrochloride, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields . Future research will likely continue to explore new and improved methods for synthesizing these compounds, as well as investigating their potential applications in areas such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1H-pyrazole hydrochloride typically involves the cyclocondensation of cyclopropyl hydrazine with a suitable carbonyl compound. One common method involves the reaction of cyclopropyl hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions to form various functionalized pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-1H-pyrazole: Lacks the hydrochloride group but shares a similar core structure.

    5-Amino-pyrazoles: These compounds have an amino group at the 5-position and exhibit different reactivity and applications.

    3,5-Substituted pyrazoles: These compounds have substitutions at the 3 and 5 positions, leading to varied chemical properties

Uniqueness

4-Cyclopropyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

4-cyclopropyl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c1-2-5(1)6-3-7-8-4-6;/h3-5H,1-2H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRPQHMYNGGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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